molecular formula C10H13NO3 B12070419 N-ethyl-2-(3-hydroxyphenoxy)acetamide

N-ethyl-2-(3-hydroxyphenoxy)acetamide

Cat. No.: B12070419
M. Wt: 195.21 g/mol
InChI Key: BETKTCGQFFGXIO-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-hydroxyphenoxy)acetamide is an organic compound with a molecular structure that includes an ethyl group, a hydroxyphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-hydroxyphenoxy)acetamide typically involves the reaction of 3-hydroxyphenol with ethyl bromoacetate to form an intermediate ester, which is then converted to the final acetamide product through amidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester, followed by the use of an amine such as ethylamine for the amidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-(3-hydroxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(3-hydroxyphenoxy)acetamide is unique due to the specific positioning of the hydroxy group and the presence of the ethyl group, which can influence its chemical reactivity and biological activity. These structural features can result in distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-ethyl-2-(3-hydroxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO3/c1-2-11-10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,2,7H2,1H3,(H,11,13)

InChI Key

BETKTCGQFFGXIO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)O

Origin of Product

United States

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